![molecular formula C17H15ClN2O5 B5175952 N'-[2-(4-chlorophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide CAS No. 6045-03-0](/img/structure/B5175952.png)
N'-[2-(4-chlorophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-chlorophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide, also known as compound X, is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Applications De Recherche Scientifique
Compound X has been studied for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. In cancer research, N'-[2-(4-chlorophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide X has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy. In neurodegenerative disease research, N'-[2-(4-chlorophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide X has been shown to have neuroprotective effects, enhance cognitive function, and improve memory.
Mécanisme D'action
The mechanism of action of N'-[2-(4-chlorophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide X is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in cancer cell growth and neurodegenerative disease progression. In cancer cells, N'-[2-(4-chlorophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide X has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and are often overexpressed in cancer cells. In neurodegenerative diseases, N'-[2-(4-chlorophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide X has been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine and is often overexpressed in Alzheimer's disease.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects, depending on the cell type and concentration used. In cancer cells, N'-[2-(4-chlorophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide X has been shown to induce apoptosis, inhibit cell proliferation, and sensitize cells to chemotherapy. In normal cells, N'-[2-(4-chlorophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide X has been shown to have low toxicity and minimal effects on cell viability. In animal models, N'-[2-(4-chlorophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide X has been shown to have neuroprotective effects, enhance cognitive function, and improve memory.
Avantages Et Limitations Des Expériences En Laboratoire
Compound X has several advantages for lab experiments, including its high purity, stability, and low toxicity in normal cells. However, its limited solubility in aqueous solutions and potential off-target effects on other enzymes and signaling pathways should be taken into consideration when designing experiments.
Orientations Futures
Future research on N'-[2-(4-chlorophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide X should focus on further elucidating its mechanism of action, identifying its molecular targets, and optimizing its pharmacological properties. In cancer research, N'-[2-(4-chlorophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide X could be studied in combination with other chemotherapeutic agents to enhance its efficacy and reduce toxicity. In neurodegenerative disease research, N'-[2-(4-chlorophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide X could be studied in animal models of Alzheimer's disease to determine its potential therapeutic effects. Additionally, the development of more efficient synthesis methods and analogs of N'-[2-(4-chlorophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide X could lead to the discovery of more potent and selective N'-[2-(4-chlorophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazides with therapeutic potential.
Méthodes De Synthèse
Compound X has been synthesized using various methods, including the reaction of 4-chlorophenol with acetic anhydride to form 4-chloroacetophenone, which is then reacted with 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide in the presence of a base. Another method involves the reaction of 4-chlorophenol with chloroacetyl chloride to form 4-chloroacetylphenol, which is then reacted with 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide in the presence of a base. Both methods have been reported to yield N'-[2-(4-chlorophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide X with high purity.
Propriétés
IUPAC Name |
N'-[2-(4-chlorophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O5/c18-11-5-7-12(8-6-11)23-10-16(21)19-20-17(22)15-9-24-13-3-1-2-4-14(13)25-15/h1-8,15H,9-10H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRPEEVWKNACDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NNC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383076 |
Source


|
| Record name | ZINC00839114 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6045-03-0 |
Source


|
| Record name | ZINC00839114 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[6-amino-5-cyano-3-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl 2-thiophenecarboxylate](/img/structure/B5175888.png)
![2-{3-[4-morpholinyl(oxo)acetyl]-1H-indol-1-yl}acetamide](/img/structure/B5175897.png)
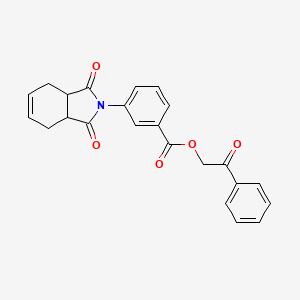

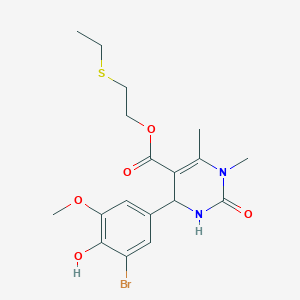
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2,6-difluorophenyl)acetamide](/img/structure/B5175923.png)
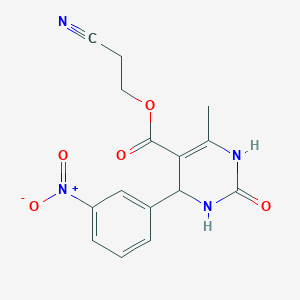
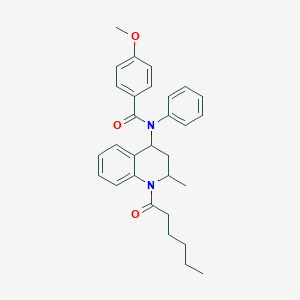
![2-[(4-benzyl-1-piperazinyl)methyl]-N-(3-isopropoxypropyl)-1,3-oxazole-4-carboxamide](/img/structure/B5175951.png)
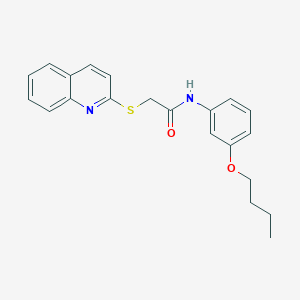
![2-{2-[(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethoxy}ethanol](/img/structure/B5175962.png)

![3-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5175975.png)